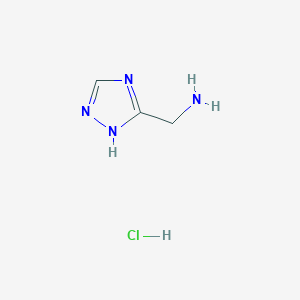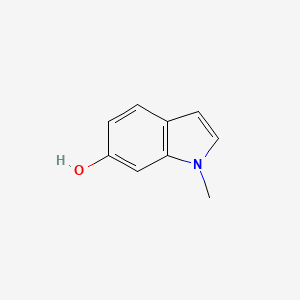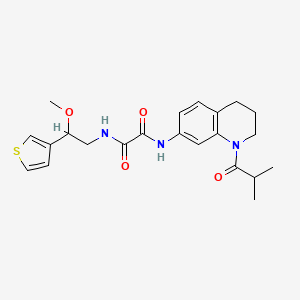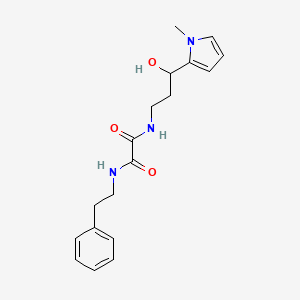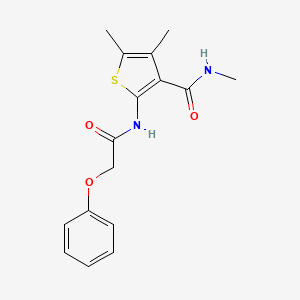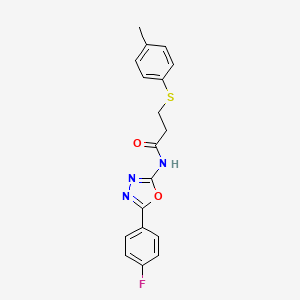
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is a heterocyclic compound that is part of a broader class of compounds with potential biological activities. These compounds are characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in these papers, which include various substituted phenyl groups and demonstrate significant biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the transformation of an initial acid into its corresponding ester, followed by the formation of a hydrazide and subsequently a 1,3,4-oxadiazole-2-thiol . The final step typically involves a nucleophilic substitution reaction to introduce various electrophiles and achieve the desired oxadiazole scaffolds . Although the exact synthesis of "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is not detailed, it likely follows a similar synthetic route with appropriate modifications to incorporate the specific fluorophenyl and p-tolylthio substituents.
Molecular Structure Analysis
The molecular structure of compounds in this class has been confirmed through various spectral methods, including NMR, IR, and mass spectrometry . Additionally, single crystal X-ray diffraction studies have been used to determine the crystal structure of a related compound, confirming its monoclinic system and lattice parameters . These techniques would be applicable for analyzing the molecular structure of "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" to ensure its correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets, as evidenced by their inhibitory potential against enzymes such as urease and lipoxygenase . The specific interactions and binding affinities can be studied through enzyme inhibitory kinetics and in silico studies, which help in understanding how these compounds can serve as potent inhibitors and therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their solubility, stability, and cytotoxicity, are important for their potential therapeutic applications. Hemolytic studies have been conducted to assess the cytotoxicity towards cell membranes, indicating that these molecules have mild cytotoxicity and can be considered for drug designing programs . The biological activity screening of related compounds has shown remarkable activities against various pathogens and diseases, suggesting that "N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" may also possess similar properties .
Applications De Recherche Scientifique
Antibacterial Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide and related compounds have shown promising antibacterial properties. Tumosienė et al. (2012) synthesized a series of compounds with 1,3,4-oxadiazole derivatives, exhibiting good antibacterial activity against Rhizobium radiobacter. Similarly, Parikh and Joshi (2014) reported the synthesis of 1,3,4-oxadiazole derivatives with significant antibacterial potency against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
These compounds also demonstrate potential in cancer research. Li De-jiang (2010) synthesized 1,3,4-oxadiazolines and oxadiazones containing fluorine, showing potential anticancer activity. Additionally, Saxena et al. (1984) and Adimule et al. (2014) reported the synthesis of N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, indicating considerable local anaesthetic and anticancer properties.
Insecticidal Activity
Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, finding that some compounds exhibited good activity against the diamondback moth.
Aniline Sensing
Naik et al. (2018) conducted studies on thiophene substituted 1,3,4-oxadiazoles for aniline sensing, demonstrating their potential as aniline sensors through fluorescence quenching studies.
Antimicrobial Agents
Çıkla et al. (2013) synthesized flurbiprofen hydrazide derivatives, including 1,3,4-oxadiazole rings, showing antimicrobial activity against various bacterial and fungal strains.
Antiepileptic Activity
Rajak et al. (2013) reported the synthesis of limonene and citral-based 1,3,4-oxadiazoles, demonstrating potential as anticonvulsants.
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed promising nematocidal activities.
- Tumosienė et al. (2012)
- Parikh and Joshi (2014)
- Li De-jiang (2010)
- Saxena et al. (1984)
- Adimule et al. (2014)
- Qi et al. (2014)
- Naik et al. (2018)
- Çıkla et al. (2013)
- Rajak et al. (2013)
- Liu et al. (2022)
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-2-8-15(9-3-12)25-11-10-16(23)20-18-22-21-17(24-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJGQSRBIAHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

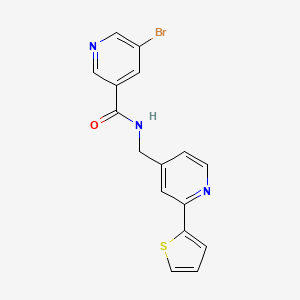
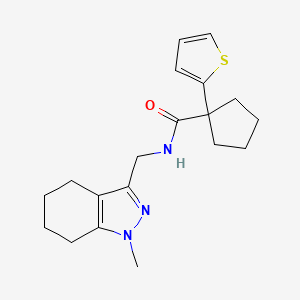
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
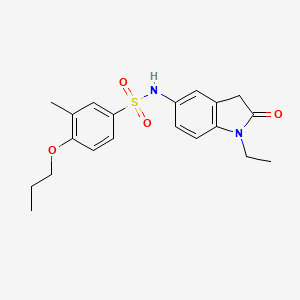
![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
